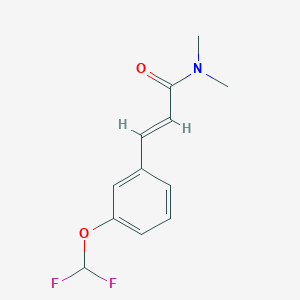
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the acrylamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods allow for the efficient and selective introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the acrylamide moiety under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The acrylamide moiety may also play a role in its biological activity by interacting with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethoxy)phenyl)methanamine
- (E)-3-(3,4-bis(3,4-dicyanophenoxy)phenyl)acrylic acid
Uniqueness
3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide is unique due to the presence of both the difluoromethoxy group and the acrylamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13F2NO2 |
|---|---|
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
(E)-3-[3-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H13F2NO2/c1-15(2)11(16)7-6-9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3/b7-6+ |
Clave InChI |
YFRLWCIVWGJTET-VOTSOKGWSA-N |
SMILES isomérico |
CN(C)C(=O)/C=C/C1=CC(=CC=C1)OC(F)F |
SMILES canónico |
CN(C)C(=O)C=CC1=CC(=CC=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















